(3,4-dihydroisoquinolin-2(1H)-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone
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Description
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.38. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Applications : Methanol, which shares some chemical properties with the compound of interest, has been utilized in an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one. This process occurs at room temperature and in air atmosphere, without the need for homogeneous metal catalysts, external oxidants, or bases (Liu, Xu, & Wei, 2021).
Photochemical Substitution : Studies on 6-membered ring monoazaaromatic compounds, which are structurally related to the compound , indicate that they can be converted to semiquinone radicals when irradiated in methanol, demonstrating significant photochemical activity (Castellano, Catteau, & Lablache-Combier, 1975).
Synthesis of Therapeutic Agents : A derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, exhibits properties of anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulators, suggesting potential therapeutic applications (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Synthesis of Quinazolinones : The compound's structural similarity to quinazolinones, a scaffold in medicinal chemistry, points to its potential use in synthesizing biologically active compounds. Innovative strategies like the cascade cyclization/Leuckart–Wallach type strategy have been developed for preparing substituted quinazolinones, which could extend to compounds like (3,4-dihydroisoquinolin-2(1H)-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone (Bokale-Shivale et al., 2020).
Photochemical Reactions : The compound's structure suggests potential for interesting photochemical reactions, as evidenced by research on similar compounds (Giezendanner, Rosenkranz, Hansen, & Schmid, 1973).
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-methylphenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-14-6-8-17(9-7-14)23-13-18(20-21-23)19(24)22-11-10-15-4-2-3-5-16(15)12-22/h2-9,13H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTWEEAEKXAHDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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